molecular formula C12H18BrNO B13268702 2-Bromo-6-[(pentylamino)methyl]phenol

2-Bromo-6-[(pentylamino)methyl]phenol

Cat. No.: B13268702
M. Wt: 272.18 g/mol
InChI Key: PKRRAFWWIRJWFE-UHFFFAOYSA-N
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Description

2-Bromo-6-[(pentylamino)methyl]phenol is a brominated phenolic compound featuring a pentylamino-methyl substituent at the 6-position of the aromatic ring. The compound is synthesized via alkylation or Mannich-type reactions, where 2-bromo-6-methylphenol reacts with pentylamine under controlled conditions . Its structural uniqueness lies in the balance between hydrophobicity (from the pentyl chain) and hydrogen-bonding capacity (from the phenol and amine groups), making it a candidate for metal coordination and bioactive agent development.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-bromo-6-[(pentylamino)methyl]phenol

InChI

InChI=1S/C12H18BrNO/c1-2-3-4-8-14-9-10-6-5-7-11(13)12(10)15/h5-7,14-15H,2-4,8-9H2,1H3

InChI Key

PKRRAFWWIRJWFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[(pentylamino)methyl]phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the pentylamino group. One common method involves the bromination of 2-hydroxybenzaldehyde to form 2-bromo-6-hydroxybenzaldehyde, which is then subjected to reductive amination with pentylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[(pentylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Bromo-6-[(pentylamino)methyl]phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(pentylamino)methyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pentylamino group can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between 2-bromo-6-[(pentylamino)methyl]phenol and related compounds:

Compound Name Substituent at 6-Position Key Structural Features Molecular Formula Applications/Properties Reference
This compound -(CH₂)NHC₅H₁₁ (pentylamino-methyl) Flexible aliphatic amine; Br enhances electrophilicity C₁₂H₁₈BrNO Metal coordination, potential bioactivity
2-Bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol -(CH₂)N=C(C₅H₄N-6-CH₃) (Schiff base) Rigid imine linkage; pyridinyl group enhances π-conjugation C₁₃H₁₂BrN₂O Stable metal complexes; catalytic activity
2-Bromo-6-[(2-isopropylaminoethylimino)methyl]phenol -(CH₂)N=C-CH₂CH₂NHCH(CH₃)₂ (branched Schiff base) Bulky isopropyl group; azido-bridging in Cd complexes C₁₃H₁₉BrN₂O Polymer coordination chemistry
2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol -(CH₂)N=C-C₆H₂Cl(4)-OCH₃(2,5) (halogenated Schiff base) Multiple electron-withdrawing groups (Cl, OCH₃) C₁₅H₁₂BrCl₂NO₃ Enhanced thermal stability; DFT-studied properties
4-Bromo-2-[(2,3-dihydrobenzodioxin-6-ylamino)methyl]-6-methoxyphenol -(CH₂)NH-C₈H₇O₂ (benzodioxin-amino-methyl) Oxygen-rich heterocycle; methoxy improves solubility C₁₆H₁₆BrNO₄ Pharmaceutical intermediate

Key Observations :

  • Schiff Base vs. Amine: Schiff base analogs (e.g., ) exhibit rigid C=N bonds, enabling stable metal chelation, while the amine in the target compound offers flexibility and stronger σ-donor capacity .
  • Substituent Bulk : Branched groups (e.g., isopropyl in ) or aromatic systems (e.g., benzodioxin in ) increase steric hindrance, affecting coordination geometry and solubility.
  • Electronic Effects : Electron-withdrawing groups (Br, Cl) enhance electrophilicity, whereas methoxy or benzodioxin groups introduce electron-donating effects, modulating reactivity .

Coordination Chemistry and Metal Complexes

The target compound and its analogs form diverse metal complexes, as shown below:

Ligand Structure Metal Complex Geometry Notable Properties Reference
This compound Not explicitly reported N/A Expected monodentate/bidentate binding
2-Bromo-6-[(3-cyclohexylaminopropylimino)methyl]phenol [NiL₂]·2NO₃, [ZnL₂(dca)₂] Square planar (Ni), Octahedral (Zn) Antibacterial activity against S. aureus
2-Bromo-6-[(2-isopropylaminoethylimino)methyl]phenol Cd(II)-azido polymer Polymeric chains Thermal stability up to 190°C
5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol Not reported N/A Crystalline packing via π-π interactions

Comparison Highlights :

  • Schiff Base Complexes: Imine-containing ligands (e.g., ) form stable complexes with transition metals (Ni, Zn) due to chelate effects and π-backbonding, whereas amine-based ligands may require additional donor sites for strong coordination.
  • Biological Activity : Nickel and zinc complexes of Schiff bases show antibacterial properties, suggesting that the target compound’s amine group could be modified to enhance bioactivity .

Stability and Reactivity

  • Amine vs. Imine Stability : The pentylamine group in the target compound may oxidize under harsh conditions, whereas Schiff bases (e.g., ) resist oxidation but hydrolyze in acidic media.
  • Thermal Stability: Azido-bridged Cd complexes () decompose above 190°C, indicating robust frameworks compared to monomeric analogs.

Biological Activity

2-Bromo-6-[(pentylamino)methyl]phenol is a phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • Molecular Formula : C_{13}H_{18}BrN_{1}O
  • Molecular Weight : 285.19 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : Approximately 207.9 °C
  • Melting Point : 16 °C

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Similar compounds have been shown to target:

  • Enzymatic Inhibition : It may inhibit enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein reductase, leading to disrupted cellular processes in rapidly dividing cells like bacteria and cancer cells.
  • Receptor Binding : The compound's structural features suggest potential binding to various receptors, which could modulate signaling pathways crucial for cell growth and survival .

Antimicrobial Properties

Research indicates that phenolic compounds exhibit antimicrobial activity, which may extend to this compound. A study highlighted the effectiveness of similar phenolic compounds against a range of bacteria, suggesting that this compound could possess comparable properties .

Cytotoxicity

Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The inhibition of fatty acid synthesis can lead to reduced proliferation rates in these cells, indicating a potential therapeutic application in cancer treatment .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various phenolic compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, supporting its use as a potential antibacterial agent .
  • Cytotoxicity Assessment : In vitro assays demonstrated that compounds with similar structures induced apoptosis in cancer cell lines by disrupting lipid metabolism pathways, which is critical for maintaining membrane integrity and function .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of phenolic compounds. Key findings include:

  • Binding Affinity : Compounds with bromine and amino groups have shown increased binding affinity to target enzymes compared to their non-brominated counterparts .
  • Selectivity : Some derivatives exhibit selective inhibition of specific isoforms of cytochrome P450 enzymes (CYP), indicating potential for tailored therapeutic applications with minimized side effects .

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